1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
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Overview
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidine-2,4,5-trione core.
Preparation Methods
The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazolidine-2,4,5-trione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazolidine-2,4,5-trione core can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O3/c12-11(13,14)7-3-1-2-6(4-7)5-16-9(18)8(17)15-10(16)19/h1-4H,5H2,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERQUCQARSPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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